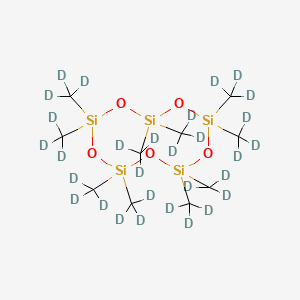
Decamethylcyclopentasiloxane-d30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decamethylcyclopentasiloxane-d30 is a deuterated version of decamethylcyclopentasiloxane, a cyclic volatile methylsiloxane (cVMS). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decamethylcyclopentasiloxane-d30 is synthesized through the deuteration of decamethylcyclopentasiloxane. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods: Commercially, decamethylcyclopentasiloxane is produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane yields a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. From this mixture, cyclic siloxanes, including decamethylcyclopentasiloxane, are separated by distillation . The deuteration process is then applied to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Decamethylcyclopentasiloxane-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce halogenated siloxanes .
Applications De Recherche Scientifique
Decamethylcyclopentasiloxane-d30 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving cell membranes and other biological structures due to its unique properties.
Medicine: Utilized in drug delivery systems and as a component in certain medical devices.
Industry: Commonly used in the production of cosmetics, personal care products, and as a dry-cleaning solvent
Mécanisme D'action
The mechanism of action of decamethylcyclopentasiloxane-d30 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their properties and affecting cellular functions. In chemical reactions, its deuterated nature allows for unique interactions with other molecules, making it valuable in NMR spectroscopy and other analytical techniques .
Comparaison Avec Des Composés Similaires
Octamethylcyclotetrasiloxane: Another cyclic volatile methylsiloxane with similar properties but a different ring size.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct chemical and physical properties.
Uniqueness: Decamethylcyclopentasiloxane-d30 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its chemical stability and low volatility also make it suitable for various industrial and research applications .
Propriétés
Formule moléculaire |
C10H30O5Si5 |
|---|---|
Poids moléculaire |
400.95 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10-decakis(trideuteriomethyl)-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C10H30O5Si5/c1-16(2)11-17(3,4)13-19(7,8)15-20(9,10)14-18(5,6)12-16/h1-10H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3 |
Clé InChI |
XMSXQFUHVRWGNA-VIDXRFFRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)

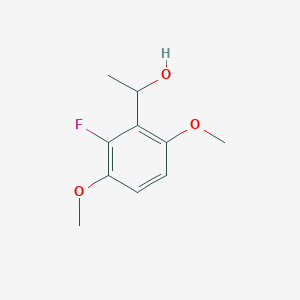

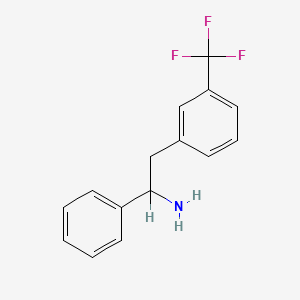
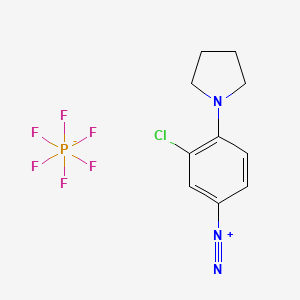
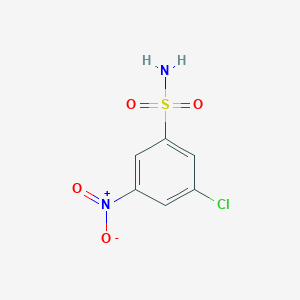




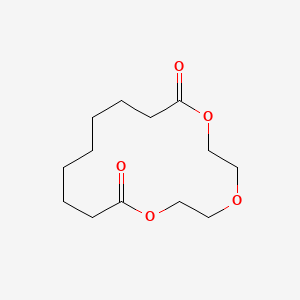
![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
